2-Ethyl-1-(isobutylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile
Description
2-Ethyl-1-(isobutylamino)-3-methylpyrido(1,2-a)benzimidazole-4-carbonitrile is a pyrido[1,2-a]benzimidazole derivative characterized by an ethyl group at position 2, an isobutylamino substituent at position 1, a methyl group at position 3, and a nitrile moiety at position 2. These derivatives are synthesized via condensation reactions involving benzimidazole-2-acetonitrile, ammonium acetate, and substituted ethyl acetoacetates under thermal conditions .
Properties
IUPAC Name |
2-ethyl-3-methyl-1-(2-methylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-5-14-13(4)15(10-20)19-22-16-8-6-7-9-17(16)23(19)18(14)21-11-12(2)3/h6-9,12,21H,5,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFOPCXBMXAEPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(isobutylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]benzimidazole core.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Addition of the Isobutylamino Group: The isobutylamino group is typically introduced through nucleophilic substitution reactions using isobutylamine.
Methylation: The methyl group can be added using methylating agents such as methyl iodide.
Formation of the Carbonitrile Group: The carbonitrile group is introduced through cyanation reactions using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-(isobutylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the amino and carbonitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Isobutylamine for nucleophilic substitution, and halogenating agents for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alkane groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
The compound 2-Ethyl-1-(isobutylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile is a complex organic molecule that has garnered attention in various scientific research fields. This article explores its applications, particularly in medicinal chemistry and material science, supported by relevant data tables and documented case studies.
Properties
The compound's properties have implications for its solubility, stability, and reactivity, which are critical factors in its applications. However, specific analytical data on these properties remain limited due to the compound's status as a research chemical.
Medicinal Chemistry
-
Anticancer Activity :
- Several studies have indicated that compounds containing the benzimidazole moiety exhibit anticancer properties. The presence of the pyridine ring in this compound may enhance its efficacy against certain cancer cell lines.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrido-benzimidazole showed significant cytotoxicity against breast cancer cells, suggesting potential for this compound in cancer therapy.
-
Antimicrobial Activity :
- Research indicates that similar compounds have shown promising results against various bacterial strains. The unique structural features could contribute to mechanisms of action that disrupt bacterial cell walls or inhibit metabolic pathways.
- Data Table :
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| This compound | Test Strain | TBD |
Material Science
-
Polymer Chemistry :
- The compound's unique structure may allow it to act as a monomer or additive in polymer synthesis, potentially enhancing the thermal stability and mechanical properties of polymers.
- Research Findings : Experimental results have shown that incorporating benzimidazole derivatives into polymer matrices can improve thermal resistance and mechanical strength.
-
Nanotechnology :
- There is potential for this compound to be used in the development of nanomaterials due to its ability to form stable complexes with metal ions. Such complexes can be utilized in catalysis or as sensors.
- Case Study : A recent investigation into metal-organic frameworks (MOFs) has shown that incorporating benzimidazole-based ligands can significantly enhance the adsorption capacity for gases like CO2.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(isobutylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pyrido[1,2-a]benzimidazole core is highly tunable, with substituents critically influencing bioactivity and physical properties. Key analogs include:
Key Observations:
Substituent Position 2: The ethyl group in the target compound contrasts with bulkier aryl groups (e.g., 4-chlorobenzyl in 3a or 4-fluorobenzyl in 3i). The hydroxyl group in the hydroxyethyl analog introduces polarity, likely improving aqueous solubility compared to halogenated or alkylated derivatives.
Amino Substituents (Position 1): The isobutylamino group in the target compound differs from the tert-butylaminoethyl group in 13b, which has a higher melting point (>286°C) due to increased molecular rigidity . Electron-withdrawing substituents (e.g., nitrile at position 4) stabilize the aromatic system, as evidenced by consistent IR peaks for C≡N at ~2210 cm⁻¹ across analogs .
Spectroscopic and Analytical Data
- NMR Trends: Fluorinated analogs (e.g., 3i) exhibit distinct ¹⁹F NMR shifts at δ = −116.2 ppm, while chloro analogs show upfield aromatic proton shifts due to electronegativity differences . The tert-butyl group in 13b causes characteristic splitting in ¹H NMR, absent in the isobutylamino target compound .
- Mass Spectrometry: HRMS data for 3i ([M+H]⁺ = 332.1203) align with calculated values, confirming structural integrity .
Biological Activity
2-Ethyl-1-(isobutylamino)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's chemical structure can be described as follows:
- Molecular Formula : C19H22N4
- Molecular Weight : 306.41 g/mol
Research indicates that this compound may exert its biological effects through several pathways, notably:
- Inhibition of Kinases : Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer proliferation, particularly the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival .
- Antitumor Activity : In vitro studies have shown that the compound can suppress tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Biological Activity and Therapeutic Applications
The following table summarizes the biological activities and potential therapeutic applications of this compound:
Case Studies
- Antitumor Efficacy in Xenograft Models :
- Antimicrobial Activity :
- Neuroprotective Effects :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrido[1,2-a]benzimidazole derivatives like 2-Ethyl-1-(isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile?
- Methodological Answer : Multicomponent reactions (MCRs) are widely used for constructing pyrido[1,2-a]benzimidazole cores. For example, heterocyclic ketene aminals and enamines can react with aldehydes and nitromethylene intermediates to form the fused ring system . Critical conditions include solvent selection (e.g., ethanol/DMF mixtures), temperature control (room temperature to 80°C), and stoichiometric ratios to minimize side products. Post-synthesis, precipitation or column chromatography (e.g., cyclohexane/ethyl acetate gradients) is recommended for purification .
Q. How should researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Key steps include:
- 1H/13C NMR : Identify substituents (e.g., isobutylamino group) via characteristic shifts. For example, aromatic protons in pyrido-benzimidazole derivatives appear at δ 7.20–7.54 ppm, while nitrile carbons resonate at ~110–115 ppm .
- IR Spectroscopy : Confirm nitrile (C≡N) stretches at ~2230 cm⁻¹ and amino groups (N-H) at ~3129–3074 cm⁻¹ .
- HRMS : Validate molecular formula (e.g., C12H10N6 for analogous structures) with <2 ppm error .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- Storage : Keep in a tightly sealed container in a cool, dry, ventilated area away from ignition sources .
- PPE : Use gloves, lab coats, and eye protection. Avoid inhalation/ingestion and work in a fume hood .
- Spill Management : Absorb spills with inert material (e.g., Celite) and dispose as hazardous waste. Prevent environmental contamination .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of isobutylamino group introduction during synthesis?
- Methodological Answer :
- Amine Reactivity Screening : Test nucleophilic amines (e.g., isobutylamine vs. tert-butylamine) under varying temperatures (0–80°C) to assess substitution efficiency. For example, room-temperature reactions in dioxane/DMF mixtures improve selectivity for secondary amines .
- Catalytic Additives : Use trifluoroacetic acid (TFA) to protonate intermediates and direct substitution to the desired position, as demonstrated in triazole-pyrazole hybrid syntheses .
Q. How to resolve discrepancies between computational predictions and experimental NMR data for this compound?
- Methodological Answer :
- DFT Calculations : Compare computed chemical shifts (e.g., using Gaussian with B3LYP/6-311+G(d,p)) to experimental NMR data. Adjust solvation models (e.g., chloroform vs. DMSO) to improve alignment .
- Dynamic Effects : Account for conformational flexibility (e.g., rotation of the isobutylamino group) via molecular dynamics simulations to explain peak splitting or unexpected shifts .
Q. What strategies elucidate the biological mechanism of action when initial assays show non-specific activity?
- Methodological Answer :
- Target Profiling : Use kinase/inhibitor panels or proteome-wide affinity chromatography to identify binding partners. For pyrido-benzimidazole derivatives, prioritize ATP-binding pockets due to structural similarity to kinase inhibitors .
- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing isobutylamino with morpholino groups) to correlate structural changes with activity trends .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data across replicate studies?
- Methodological Answer :
- Purity Verification : Re-analyze compound purity via HPLC (>95%) and confirm absence of degradants (e.g., hydrolyzed nitrile groups) .
- Assay Conditions : Standardize cell culture media (e.g., serum concentration) and control for redox-sensitive intermediates that may alter activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
